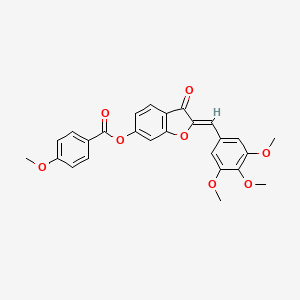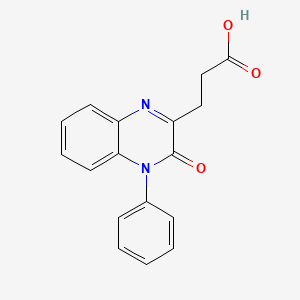![molecular formula C14H15ClN2O2 B2475819 2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide CAS No. 1645410-00-9](/img/structure/B2475819.png)
2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonding between them. The presence of the various functional groups would likely result in a complex three-dimensional structure. The cyclopropyl group, in particular, would introduce strain into the molecule, which could have interesting effects on its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the chloro and methoxy groups could increase the compound’s polarity, affecting its solubility in different solvents. The cyano group could increase the compound’s reactivity, and the acetamide group could participate in hydrogen bonding, affecting the compound’s boiling and melting points .Applications De Recherche Scientifique
Metabolism and Environmental Impact
The comparative metabolism study of chloroacetamide herbicides, including compounds with structural similarities to 2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide, reveals insights into their metabolic pathways. These herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, are metabolized through complex pathways involving liver microsomes in both human and rat models, leading to the production of potentially carcinogenic compounds. Such studies highlight the environmental and health implications of these chemicals, underlining the need for understanding their metabolism to mitigate risks (Coleman et al., 2000).
Soil Interaction and Agricultural Impact
Research on the soil reception and activity of chloroacetamide herbicides, including acetochlor and its relatives, indicates how agricultural practices, such as the use of wheat straw and irrigation, affect the herbicide's efficacy and environmental fate. These findings are crucial for developing sustainable agricultural practices that minimize herbicidal impact on non-target species and reduce the potential for water contamination (Banks & Robinson, 1986).
Photodegradation and Environmental Persistence
The photodegradation of metolachlor, a compound related to 2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide, in water under sunlight reveals the chemical's stability and degradation pathways. Understanding the photodegradation helps in assessing the persistence of such herbicides in aquatic environments and their potential impact on water quality. The relatively slow degradation rates indicate that these compounds can persist in the environment, posing long-term ecological risks (Kochany & Maguire, 1994).
Biodegradation and Remediation Strategies
The study of acetochlor's biodegradation by Rhodococcus sp. strain T3-1 highlights the potential for microbial remediation of chloroacetamide herbicide contamination. Identifying the enzymes involved in the N-deethoxymethylation of acetochlor opens avenues for bioremediation strategies to mitigate the environmental impact of these herbicides, offering a sustainable approach to managing herbicide pollution (Wang et al., 2015).
Propriétés
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-19-13-4-2-3-11(15)10(13)7-14(18)17-12(8-16)9-5-6-9/h2-4,9,12H,5-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVDQADUDCLASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CC(=O)NC(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2475739.png)


![2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol](/img/structure/B2475742.png)
![2-(2-(1H-pyrazol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2475743.png)


![7-Fluoro-2-methyl-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2475748.png)
![2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol](/img/structure/B2475749.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2475750.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2475758.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2475759.png)